![molecular formula C26H28N4O5 B2525870 3-(5-{[2-(1H-吲哚-3-基)乙基]氨基甲酰基}戊基)-2,4-二氧代-1,2,3,4-四氢喹唑啉-7-羧酸甲酯 CAS No. 2034517-19-4](/img/structure/B2525870.png)
3-(5-{[2-(1H-吲哚-3-基)乙基]氨基甲酰基}戊基)-2,4-二氧代-1,2,3,4-四氢喹唑啉-7-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(5-{[2-(1H-indol-3-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C26H28N4O5 and its molecular weight is 476.533. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(5-{[2-(1H-indol-3-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(5-{[2-(1H-indol-3-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌特性
吲哚衍生物由于其作为抗癌剂的潜力而引起了人们的关注。研究表明,某些吲哚化合物对癌细胞具有细胞毒性作用。 机制研究表明,一些衍生物诱导细胞凋亡,阻滞细胞周期进程(例如,G2/M期),并抑制微管蛋白聚合,这与秋水仙碱的作用机制一致 。有必要进一步探索该化合物的抗癌潜力。
抗菌活性
吲哚衍生物也表现出抗菌特性。研究人员已经研究了它们对各种病原体的有效性,包括细菌和真菌。这些化合物可能成为开发新的抗菌剂的有希望的先导化合物。 需要进一步研究来了解它们的机制和优化它们的活性 。
抗炎作用
吲哚因其抗炎特性而被研究。它们可以调节免疫反应并抑制炎症介质。 研究该化合物的特异性抗炎作用可以为药物开发提供有价值的见解 。
神经保护潜力
一些吲哚衍生物表现出神经保护作用。它们可以增强神经元存活,减少氧化应激,并减轻神经退行性过程。 探索该化合物对神经元健康的影响可能与神经退行性疾病研究有关 。
抗病毒活性
基于吲哚的化合物已被评估其抗病毒活性。 例如,某些衍生物已显示出作为抗 HIV 剂的希望 。研究该化合物的抗病毒潜力可以促进新型抗病毒疗法的开发。
心血管应用
吲哚对心血管健康有影响。它们可能会影响血管功能、血小板聚集和血压调节。 进一步的研究可以探索该化合物是否会影响心血管参数 。
其他生物活性
吲哚参与各种生物过程,包括酶抑制、受体调节和 DNA 插层。 研究该化合物在这些方面的作用可以揭示额外的应用 。
总之,化合物“3-(5-{[2-(1H-吲哚-3-基)乙基]氨基甲酰基}戊基)-2,4-二氧代-1,2,3,4-四氢喹唑啉-7-羧酸甲酯”在各个领域都很有前景,从癌症研究到抗菌治疗。其独特的结构值得进一步研究,以发掘其在医药和生物学方面的全部潜力。 如果您需要有关任何特定应用的更详细的信息,请随时询问! 😊 .
作用机制
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. Some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to inhibit the synthesis of certain proteins or enzymes, thereby disrupting the biochemical pathways that rely on these molecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on the specific compound. Some indole derivatives may be readily absorbed and distributed throughout the body, while others may be metabolized quickly or excreted unchanged .
Result of action
The molecular and cellular effects of indole derivatives can include changes in cell signaling, inhibition of cell growth, induction of cell death, and modulation of immune response .
Action environment
The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
属性
IUPAC Name |
methyl 3-[6-[2-(1H-indol-3-yl)ethylamino]-6-oxohexyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O5/c1-35-25(33)17-10-11-20-22(15-17)29-26(34)30(24(20)32)14-6-2-3-9-23(31)27-13-12-18-16-28-21-8-5-4-7-19(18)21/h4-5,7-8,16-17,20,22,28H,2-3,6,9-15H2,1H3,(H,27,31)(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCAKSDTPADYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2C(C1)NC(=O)N(C2=O)CCCCCC(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-benzyl-2-isopropyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2525789.png)

![2-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2525792.png)
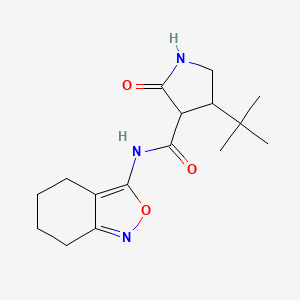
![N-(3-acetylphenyl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2525796.png)
![2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid](/img/structure/B2525797.png)
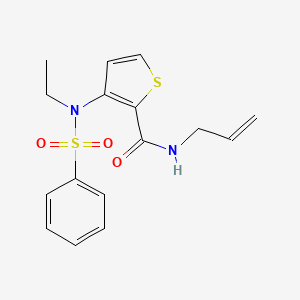
![[2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B2525800.png)
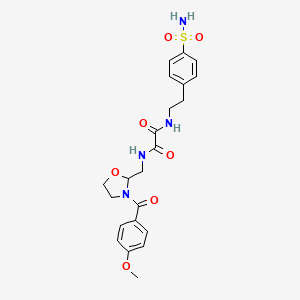
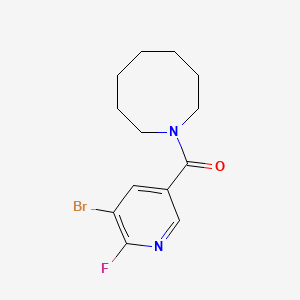
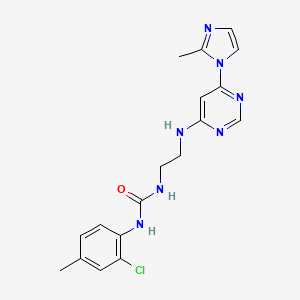
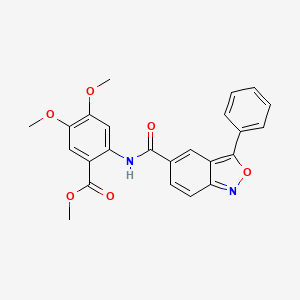
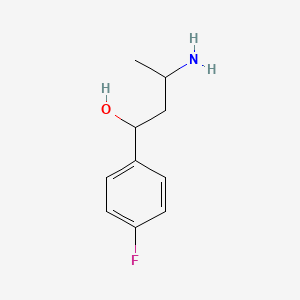
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2525810.png)
